2-(Tetrahydro-2h-pyran-4-yl)morpholine
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Overview
Description
2-(Tetrahydro-2h-pyran-4-yl)morpholine is an organic compound that features a morpholine ring substituted with a tetrahydropyran group. This compound is of interest due to its unique structural properties, which combine the characteristics of both morpholine and tetrahydropyran, making it useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2h-pyran-4-yl)morpholine typically involves the reaction of morpholine with tetrahydropyran derivatives. One common method includes the use of tetrahydropyranyl ethers, which are formed by the reaction of alcohols with 3,4-dihydropyran . The reaction conditions often involve the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2h-pyran-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of N-substituted morpholine derivatives or substituted tetrahydropyran rings.
Scientific Research Applications
2-(Tetrahydro-2h-pyran-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2h-pyran-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but without the morpholine substitution.
Morpholine: The parent compound, which lacks the tetrahydropyran group.
Uniqueness
2-(Tetrahydro-2h-pyran-4-yl)morpholine is unique due to its combined structural features of both morpholine and tetrahydropyran. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(oxan-4-yl)morpholine |
InChI |
InChI=1S/C9H17NO2/c1-4-11-5-2-8(1)9-7-10-3-6-12-9/h8-10H,1-7H2 |
InChI Key |
LFAISQIGFHWQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2CNCCO2 |
Origin of Product |
United States |
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